3,3,5-Trimethyldecane

Biofuel Renewable Diesel Fungal Metabolites

3,3,5-Trimethyldecane (Molecular Formula: C₁₃H₂₈; Molecular Weight: 184.36 g/mol) is a trimethyl-substituted branched-chain alkane belonging to the tridecane isomer family. It has been identified as a fungal metabolite produced by the endophytic fungus Gliocladium roseum (NRRL , and is distinguished from its C13H28 structural analogues by its unique methyl substitution pattern at the 3,3,5-positions of the decane backbone.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 62338-13-0
Cat. No. B12957060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Trimethyldecane
CAS62338-13-0
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCCC(C)CC(C)(C)CC
InChIInChI=1S/C13H28/c1-6-8-9-10-12(3)11-13(4,5)7-2/h12H,6-11H2,1-5H3
InChIKeyKEUUKKADRWTLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5-Trimethyldecane (CAS 62338-13-0): A Branch-Chain Alkane with Documented Diesel Fuel Potential


3,3,5-Trimethyldecane (Molecular Formula: C₁₃H₂₈; Molecular Weight: 184.36 g/mol) is a trimethyl-substituted branched-chain alkane belonging to the tridecane isomer family . It has been identified as a fungal metabolite produced by the endophytic fungus Gliocladium roseum (NRRL 50072) [1], and is distinguished from its C13H28 structural analogues by its unique methyl substitution pattern at the 3,3,5-positions of the decane backbone. Predicted physicochemical properties include a boiling point of 215.8±7.0 °C and a density of 0.756±0.06 g/cm³ . Analytical reference spectra (¹H NMR, FTIR, GC-MS) are catalogued in public spectral databases, enabling unambiguous identity confirmation [2].

Why Generic Substitution Is Not Recommended for 3,3,5-Trimethyldecane (CAS 62338-13-0)


Within the C₁₃H₂₈ isomeric space—which encompasses 802 possible tridecane isomers, including numerous trimethyldecane regioisomers—the position of methyl branching directly determines critical fuel performance properties [1]. A systematic assessment of 33 fungal-derived compounds demonstrated that only 3,3,5-trimethyldecane met all three diesel fuel criteria (boiling point, cetane number, and flashpoint) without chemical upgrading [2]. Its regioisomer 3,5,7-trimethyldecane (CAS 90622-58-5), by contrast, exhibits a lower boiling point of 212.5 °C and a flash point of 79.4 °C [3], and was not reported among the diesel-qualifying candidates in the same screening study. The 3,3-geminal dimethyl substitution pattern creates a quaternary carbon center that is structurally distinct from isomers bearing only tertiary branching, which alters both thermophysical properties and oxidative reactivity. Substituting any other trimethyldecane isomer for CAS 62338-13-0 in fuel research or procurement without verification therefore risks non-compliance with target fuel specifications.

Quantitative Differentiation Evidence for 3,3,5-Trimethyldecane (CAS 62338-13-0)


Only C13H28 Candidate That Met All Three Diesel Fuel Specifications Among 33 Fungal Metabolites

In a comprehensive screening of 33 fungal-derived compounds for liquid transportation fuel potential, only 3,3,5-trimethyldecane simultaneously satisfied the boiling point, cetane number, and flashpoint requirements for diesel fuel without any chemical upgrading [1]. By comparison, 18 of the 33 compounds required upgrading to potentially serve as diesel blend components, and 15 compounds failed diesel criteria entirely even with upgrading. This represents the strongest available head-to-head (same study, same criteria) differentiation for this compound.

Biofuel Renewable Diesel Fungal Metabolites

Proximity to ASTM D1655 Jet A/A-1 Specifications vs. Peer Fungal Compounds

Among the same 33 fungal metabolites evaluated, none met all four ASTM D1655 specifications for Jet A and Jet A-1 fuel without upgrading. However, 3,3,5-trimethyldecane and limonene were the only two compounds identified as being very close to meeting these jet fuel specifications [1]. This dual diesel-jet fuel proximity is unique; with chemical upgrading, 22 of 33 compounds could have jet fuel potential, but 3,3,5-trimethyldecane's near-compliance without upgrading distinguishes it.

Jet Fuel Sustainable Aviation Fuel Renewable Fuel Standard

Distinct Physicochemical Profile vs. Regioisomer 3,5,7-Trimethyldecane

3,3,5-Trimethyldecane and its regioisomer 3,5,7-trimethyldecane (CAS 90622-58-5) share the molecular formula C₁₃H₂₈ and molecular weight (~184.36 g/mol) but exhibit measurably different predicted properties due to their distinct branching patterns [1]. The 3,3-geminal dimethyl group at position 3 creates a quaternary carbon absent in 3,5,7-trimethyldecane, which bears only tertiary carbons at substituted positions. While experimentally validated property data for the 3,3,5-isomer are limited, predicted values indicate potentially meaningful differences from 3,5,7-trimethyldecane (boiling point ~215.8 °C vs. 212.5 °C at 760 mmHg, density ~0.756 vs. 0.754 g/cm³, flash point ~79.4 °C for the 3,5,7-isomer) [1]. These differences, though modest, can affect chromatographic retention time and fuel blending calculations.

Isomer Differentiation Physicochemical Properties Quality Control

Documented Identity Confirmation via Multi-Modal Spectral Library Entry

3,3,5-Trimethyldecane (CAS 62338-13-0) has verified reference spectra deposited in the SpectraBase public database, including ¹H NMR, FTIR, and two GC-MS spectra [1]. The availability of multi-modal orthogonal spectral data provides unambiguous identity confirmation that may not be equally available for all trimethyldecane isomers. For procurement, this means incoming material can be verified against published reference spectra using standard analytical instrumentation, reducing the risk of isomer misassignment in research and industrial quality control workflows.

Analytical Chemistry Spectral Reference Identity Verification

Recommended Application Scenarios for 3,3,5-Trimethyldecane (CAS 62338-13-0)


Renewable Diesel Blendstock Research and Development

3,3,5-Trimethyldecane is the only fungal-derived C₁₃ compound documented to meet boiling point, cetane number, and flashpoint requirements for diesel fuel without chemical upgrading, making it a uniquely qualified candidate for renewable diesel blendstock formulation studies [1]. Researchers developing microbial hydrocarbon production pathways should prioritize this compound as a target molecule for metabolic engineering, as it represents a drop-in diesel component requiring no post-fermentation chemical modification. Its demonstrated production by Gliocladium roseum provides a biological production precedent that can inform strain engineering efforts .

Sustainable Aviation Fuel (SAF) Precursor Evaluation

With near-compliance to ASTM D1655 Jet A/A-1 specifications (one of only two fungal metabolites achieving this proximity without upgrading), 3,3,5-trimethyldecane warrants evaluation as a SAF blend precursor [1]. Its C₁₃ chain length falls within the typical jet fuel carbon number range, and its branched structure may confer favorable low-temperature flow properties. Procurement for jet fuel surrogate formulation and combustion property testing is supported by the Fuel (2018) screening data.

Fungal Metabolomics and Natural Product Hydrocarbon Research

3,3,5-Trimethyldecane has been specifically identified in the volatile hydrocarbon profile of the endophytic fungus Gliocladium roseum (NRRL 50072), alongside other hydrocarbons including undecane, 2,6-dimethyl-decane, and 3,3,6-trimethyldecane [1]. For laboratories studying fungal volatile organic compound (VOC) profiles or myco-diesel production, authentic reference material of CAS 62338-13-0 is essential for accurate GC-MS peak assignment and quantification, given the co-elution risk among trimethyldecane isomers.

Petroleum and Renewable Fuel Analytical Standard

With verified ¹H NMR, FTIR, and GC-MS spectra publicly available via SpectraBase, 3,3,5-trimethyldecane is suited as an analytical reference standard in petrochemical and renewable fuel testing laboratories [1]. Its use as a retention time marker or quantification standard in GC-FID and GC-MS analysis of complex hydrocarbon mixtures (diesel, jet fuel, bio-oils) is supported by its documented spectral identity. Procurement should specify CAS 62338-13-0 to ensure the correct 3,3,5-regioisomer, as substitution with 3,5,7-trimethyldecane (CAS 90622-58-5) would introduce incorrect retention time and property references.

Quote Request

Request a Quote for 3,3,5-Trimethyldecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.